![molecular formula C25H28N4O4S2 B2422332 2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 681181-48-6](/img/structure/B2422332.png)

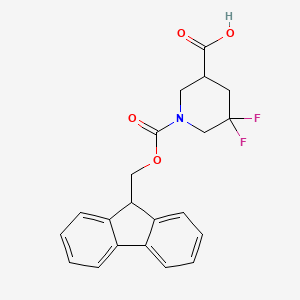

2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

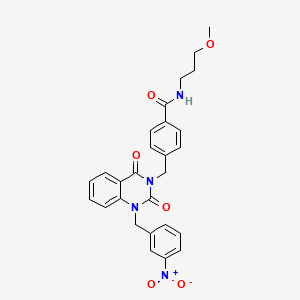

The compound is a complex organic molecule that contains several functional groups. It has a thienopyridine core, which is a type of heterocyclic compound. Heterocycles are commonly found in many pharmaceuticals and exhibit a wide range of biological activities .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, it likely involves several steps, including the formation of the thienopyridine ring and the attachment of the various substituents. One possible method could involve the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles .Molecular Structure Analysis

The molecule contains a thienopyridine core, which is a type of heterocyclic compound. Heterocyclic compounds contain a ring structure that includes at least one atom that is not carbon. In this case, the ring includes sulfur and nitrogen atoms .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the various functional groups it contains. For example, the sulfamoyl and carboxamide groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure and the functional groups it contains. For example, the presence of the polar carboxamide and sulfamoyl groups could impact its solubility .Scientific Research Applications

Synthesis and Molecular Structure

- A study conducted by Dyachenko et al. (2019) developed an effective method for synthesizing functionalized thieno[2,3-b]pyridines through multicomponent condensation reactions. This included the synthesis of compounds structurally related to 2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide, emphasizing the potential for diverse chemical modifications and applications in pharmaceutical and materials sciences (Dyachenko et al., 2019).

Derivative Synthesis for Biological Activity

- Bakhite et al. (2005) synthesized derivatives of thieno[2,3-b]pyridine, including structures similar to the compound . These derivatives were used as synthons for developing various fused polyheterocyclic systems, highlighting their significance in the creation of novel bioactive compounds (Bakhite et al., 2005).

Antimicrobial and Anti-Inflammatory Applications

- El-Dean et al. (2015) reported on the synthesis of thieno[2,3-c]pyrazole compounds, which share a similar structural motif with the compound . These compounds demonstrated significant antibacterial and anti-fungal activities, along with anti-inflammatory properties, suggesting potential applications in developing new antimicrobial and anti-inflammatory agents (El-Dean et al., 2015).

Antitumor and Antibacterial Potential

- Gangjee et al. (1996) synthesized analogues of pyrrolo[2,3-d]pyrimidines, similar in structure to the compound of interest. These analogues were evaluated as inhibitors of thymidylate synthase and showed potential as antitumor and antibacterial agents, indicating the therapeutic potential of related compounds (Gangjee et al., 1996).

Anti-Proliferative Properties Against Cancer

- Haverkate et al. (2021) investigated thieno[2,3-b]pyridines for their anti-proliferative activity against human cancer cell lines. The study found that certain modifications in the chemical structure resulted in potent biological activity, suggesting that derivatives of the compound might have significant applications in cancer treatment (Haverkate et al., 2021).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O4S2/c1-3-14-29-15-13-20-21(16-29)34-25(22(20)23(26)30)27-24(31)17-9-11-19(12-10-17)35(32,33)28(2)18-7-5-4-6-8-18/h4-12H,3,13-16H2,1-2H3,(H2,26,30)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWBQXKIOMCNSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,2,2-Trimethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2422256.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2422257.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2422264.png)

![N-[5-(3-Methoxyphenyl)sulfanylpyridin-2-yl]prop-2-enamide](/img/structure/B2422267.png)

![N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2422268.png)